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Compound of Interest

Compound Name: 5-Bromosalicylic acid

Cat. No.: B146069

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of 5-
Bromosalicylic acid, a compound of interest in pharmaceutical research due to its anti-
inflammatory and potential anticancer activities. This document details the crystallographic
data, experimental methodologies for its synthesis and structural determination, and explores
its potential interactions with key biological signaling pathways.

Core Crystallographic Data

The crystal structure of 5-Bromosalicylic acid has been determined by single-crystal X-ray
diffraction. The compound crystallizes in the monoclinic space group P2i/c. Key
crystallographic data are summarized in the tables below. The structure was determined at a
temperature of 293(2) K.[1] The asymmetric unit contains two independent molecules of 5-
Bromosalicylic acid, which are linked by hydrogen bonds to form a three-dimensional

network.[1]

Table 1: Crystal Data and Structure Refinement for 5-Bromosalicylic Acid
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Parameter Value
CCDC No. 248775
Empirical formula C7HsBrOs
Formula weight 217.02
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a=13.345(33) A, a =90°b = 10.519(2) A, B =
94.63(3)°c = 11.269(2) A, y = 90°

Volume 1576.4(6) A3

z 8

Calculated density 1.828 Mg/m3
Absorption coefficient 5.289 mm~!

F(000) 848

Crystal size 0.20x 0.15x 0.10 mm

Theta range for data collection

2.22 to 25.03°

Index ranges

-15<=h<=15, -12<=k<=12, -13<=[<=13

Reflections collected

8936

Independent reflections

2769 [R(int) = 0.0493]

Completeness to theta = 25.03°

99.8 %

Absorption correction

Empirical

Max. and min. transmission

0.593 and 0.354

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

2769/0/201
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Goodness-of-fit on F2 1.031

Final R indices [I>2sigma(l)] R1 =0.0480, wR2 =0.1111
R indices (all data) R1=0.0772, wR2 =0.1243
Largest diff. peak and hole 0.540 and -0.525 e.A-3

Table 2: Selected Bond Lengths (A) for 5-Bromosalicylic Acid

Bond Length (A) Bond Length (A)
Br(1)-C(5) 1.901(4) C(8)-C(9) 1.385(7)
0(1)-C(7) 1.300(5) C(8)-C(13) 1.389(6)
0(2)-C(7) 1.226(5) C(9)-C(10) 1.378(7)
0(3)-C(2) 1.353(5) C(10)-C(11) 1.374(7)
C(1)-C(6) 1.383(6) C(11)-C(12) 1.384(6)
C(1)-C(2) 1.397(6) C(11)-Br(2) 1.899(5)
C(2)-C(3) 1.381(6) C(12)-C(13) 1.389(6)
C(3)-C(4) 1.379(6) C(13)-0(6) 1.353(5)
C(4)-C(5) 1.381(6) C(14)-0(4) 1.306(5)
C(5)-C(6) 1.383(6) C(14)-0(5) 1.217(5)
C(6)-C(7) 1.481(6)

Table 3: Selected Bond Angles (°) for 5-Bromosalicylic Acid
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Atoms Angle (°) Atoms Angle (°)
C(6)-C(1)-C(2) 120.3(4) C(10)-C(11)-C(12) 121.7(4)
0(3)-C(2)-C(3) 118.0(4) C(10)-C(11)-Br(2) 119.0(4)
0(3)-C(2)-C(2) 122.1(4) C(12)-C(11)-Br(2) 119.3(4)
C(3)-C(2)-C(1) 119.9(4) C(11)-C(12)-C(13) 119.2(4)
C(4)-C(3)-C(2) 120.3(4) 0(6)-C(13)-C(8) 121.9(4)
C(3)-C(4)-C(5) 119.7(4) 0(6)-C(13)-C(12) 118.1(4)
C(4)-C(5)-C(6) 121.4(4) C(8)-C(13)-C(12) 120.0(4)
C(4)-C(5)-Br(1) 119.1(3) O(5)-C(14)-0(4) 123.3(4)
C(6)-C(5)-Br(1) 119.5(3) O(5)-C(14)-C(8) 122.0(4)
C(1)-C(6)-C(5) 118.3(4) O(4)-C(14)-C(8) 114.7(4)
C(1)-C(6)-C(7) 122.3(4)

C(5)-C(6)-C(7) 119.4(4)

0(2)-C(7)-0(1) 123.1(4)

0(2)-C(7)-C(6) 121.9(4)

O(1)-C(7)-C(6) 115.0(4)

C(9)-C(8)-C(13) 119.5(4)

C(9)-C(8)-C(14) 122.3(4)

C(13)-C(8)-C(14) 118.2(4)

C(10)-C(9)-C(8) 120.4(5)

C(11)-C(10)-C(9) 119.1(5)

Experimental Protocols
Synthesis of 5-Bromosalicylic Acid
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A common method for the synthesis of 5-Bromosalicylic acid involves the bromination of

salicylic acid. A general procedure is as follows:

A solution of salicylic acid in a suitable solvent (e.g., glacial acetic acid or dibromoethane) is
prepared in a reaction vessel.

Elemental bromine is slowly added to the solution while stirring. The reaction is typically
carried out at room temperature.

After the addition is complete, the reaction mixture is stirred for a specified period to ensure
complete reaction.

The reaction mixture is then cooled, often in an ice bath, to induce crystallization of the
product.

The precipitated 5-Bromosalicylic acid is collected by filtration, washed with a solvent such
as dibromoethane and then water to remove impurities, and subsequently dried.

Single-Crystal X-ray Diffraction

The crystal structure of 5-Bromosalicylic acid was determined using single-crystal X-ray

diffraction. The experimental protocol is outlined below:

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation
of a solution of 5-Bromosalicylic acid in an appropriate solvent system.

Data Collection: A suitable crystal was mounted on a diffractometer. The diffraction data were
collected at 293(2) K using graphite-monochromated Mo Ka radiation (A = 0.71073 A).

Structure Solution and Refinement: The structure was solved by direct methods and refined
by full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically.
Hydrogen atoms were placed in calculated positions and refined using a riding model.

Potential Biological Sighaling Pathways

Salicylic acid and its derivatives are known to possess significant biological activities, including

anti-inflammatory and anticancer effects. These activities are often attributed to their ability to

modulate key cellular signaling pathways. While direct studies on 5-Bromosalicylic acid are
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limited, the known effects of related salicylates suggest potential involvement in the NF-kB and
STAT3 signaling pathways.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) pathway is a crucial regulator of inflammatory responses,
cell survival, and proliferation. Salicylates have been shown to inhibit the activation of NF-kB.[2]
[3] The proposed mechanism involves the inhibition of the IkB kinase (IKK) complex, which is
responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-kB (IkB).
By preventing IkB degradation, salicylates block the translocation of NF-kB to the nucleus,
thereby inhibiting the transcription of pro-inflammatory genes.

Click to download full resolution via product page

Caption: Proposed inhibition of the NF-kB signaling pathway by 5-Bromosalicylic Acid.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that
plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is
implicated in various cancers. Salicylate-based compounds have been developed as inhibitors
of STAT3 dimerization, a crucial step for its activation and nuclear translocation.[4] By
preventing STAT3 dimerization, these compounds can suppress the expression of STAT3
target genes involved in tumorigenesis.
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Caption: Proposed inhibition of the STAT3 signaling pathway by 5-Bromosalicylic Acid.

Conclusion

This technical guide provides a detailed analysis of the crystal structure of 5-Bromosalicylic
acid, offering valuable quantitative data and experimental protocols for researchers in the fields
of crystallography, medicinal chemistry, and drug development. The potential for this compound
to modulate key signaling pathways such as NF-kB and STAT3 highlights its promise as a
scaffold for the design of novel therapeutic agents. Further investigation into the precise
molecular interactions and biological activities of 5-Bromosalicylic acid is warranted to fully
elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Crystal Structure of 5-Bromosalicylic Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146069#crystal-structure-of-5-bromosalicylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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